

# TBDMS vs. TOM Chemistry: A Cost-Benefit Analysis for Long RNA Synthesis

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Compound of Interest		
Compound Name:	3'-TBDMS-ibu-rG	
Compound Name:	Phosphoramidite	
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For researchers, scientists, and drug development professionals engaged in the synthesis of long RNA oligonucleotides, the choice of 2'-hydroxyl protecting group chemistry is a critical decision that significantly impacts yield, purity, and overall cost-effectiveness. The two most prominent chemistries in this field are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). This guide provides a detailed, data-driven comparison to aid in selecting the optimal chemistry for your long RNA synthesis needs.

# **Executive Summary**

TOM-protected phosphoramidites consistently demonstrate superior performance over the more traditional TBDMS chemistry, particularly for the synthesis of long RNA oligonucleotides. The primary advantages of TOM chemistry lie in its reduced steric hindrance, leading to higher coupling efficiencies and shorter reaction times.[1] This translates to a higher yield and purity of the full-length RNA product. While TBDMS chemistry is a well-established and often lower-cost option for shorter oligonucleotides, the enhanced performance and reliability of TOM chemistry present a compelling case for its adoption in demanding applications such as the synthesis of mRNA and sgRNA for CRISPR. A key drawback of TBDMS is its susceptibility to 2' to 3' migration under basic conditions, which can introduce non-biological 2'-5' phosphodiester linkages.[2][3][4]

# Performance Data: TBDMS vs. TOM Chemistry



The following table summarizes the key performance differences between TBDMS and TOM chemistries based on experimental data for the synthesis of long RNA oligonucleotides.

Performance Metric	TBDMS Chemistry	TOM Chemistry	Key Benefit of TOM Chemistry
Average Coupling Efficiency	98.5–99%	>99%	Higher yield of full- length product, especially for long sequences.[3]
Typical Coupling Time	Up to 6 minutes	~2.5 minutes	Increased synthesis speed and higher throughput.[1][3]
Extrapolated Crude Purity (100mer)	~27%	~33%	Simplified downstream purification and potentially higher final yields.[4]
Steric Hindrance	High	Low	Facilitates more efficient and complete coupling reactions.[1] [3][4]
2' to 3' Isomerization	Prone to migration under basic conditions.[2][4]	Stable, prevents migration.[1][5][6]	Ensures the integrity of the desired 3'-5' phosphodiester linkages.

# **Cost-Benefit Analysis**

While a direct cost comparison is subject to variation based on supplier and scale, a qualitative cost-benefit analysis can be constructed.



Factor	TBDMS Chemistry	TOM Chemistry	Analysis
Phosphoramidite Cost	Generally lower initial cost per gram.	Generally higher initial cost per gram.	The higher initial cost of TOM amidites may be offset by increased yield and purity, reducing the cost per unit of pure, full-length RNA.
Reagent Consumption	Longer coupling times may lead to slightly higher overall solvent and activator consumption per synthesis.	Shorter coupling times can lead to reduced consumption of expensive reagents over the course of a long synthesis.	For long RNA, the cumulative savings in reagents with TOM chemistry can be significant.
Synthesis Time	Slower cycle times lead to longer overall synthesis duration.	Faster cycle times significantly reduce the time required for synthesis.	Reduced synthesis time increases instrument availability and overall laboratory throughput.
Purification Costs	Lower crude purity necessitates more rigorous and often more expensive purification methods, potentially leading to lower recovery of the final product.	Higher crude purity simplifies the purification process, often allowing for less stringent and less costly methods, which can also improve the final yield of the desired product.	Simplified purification reduces labor, solvent consumption, and the need for expensive chromatography media.



Overall Yield of Pure Product	The cumulative effect of lower coupling efficiency results in a significantly lower yield of the full-length product for long RNAs.	Higher coupling efficiency leads to a substantially higher overall yield of the desired long RNA.	For expensive or difficult-to-synthesize sequences, the higher yield of TOM chemistry can be a critical economic advantage.

Conclusion of Cost-Benefit Analysis: For the synthesis of short RNA oligonucleotides, the lower initial cost of TBDMS phosphoramidites may be justifiable. However, for long RNA synthesis (e.g., >50 nucleotides), the superior performance of TOM chemistry, leading to higher yields of pure, full-length product, shorter synthesis times, and simplified purification, often results in a lower overall cost per milligram of the final product and a more reliable outcome.

# **Experimental Protocols**

The synthesis of RNA oligonucleotides using both TBDMS and TOM phosphoramidites follows the standard solid-phase synthesis cycle. The primary difference in the synthesis protocol lies in the coupling time.

### Solid-Phase RNA Synthesis Cycle

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

- Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., dichloroacetic acid) to expose the 5'-hydroxyl group.
- Coupling: Addition of the phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) to the support. The phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.



• Oxidation: Oxidation of the unstable phosphite triester to a stable phosphate triester using an oxidizing agent, typically an iodine solution.

**Key Protocol Differences** 

Step	TBDMS Protocol	TOM Protocol
Activator	5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT)[7]	5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT)[8]
Coupling Time	6 minutes with ETT or 3 minutes with BTT[7]	6 minutes with ETT or 3 minutes with BTT[8]
Cleavage from Support & Base/Phosphate Deprotection	Ethanolic ammonium hydroxide or AMA solution (ammonium hydroxide/40% aqueous methylamine)[7]	AMA solution or EMAM (ethanolic methylamine/aqueous methylamine)[5][8]
2'-Hydroxyl Deprotection (Desilylation)	Triethylamine trihydrofluoride (TEA·3HF) in DMSO[2]	Triethylamine trihydrofluoride (TEA·3HF) in DMSO[8]

# **Mandatory Visualizations**



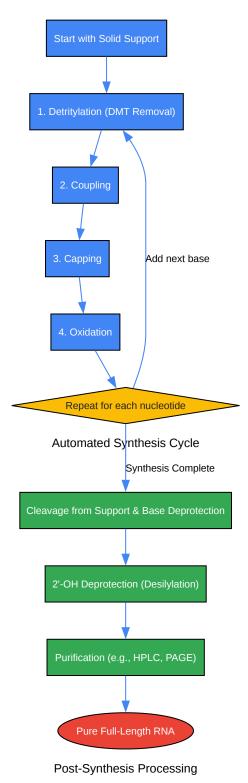


Figure 1: General Workflow of Solid-Phase RNA Synthesis

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Caption: General workflow of solid-phase RNA synthesis.



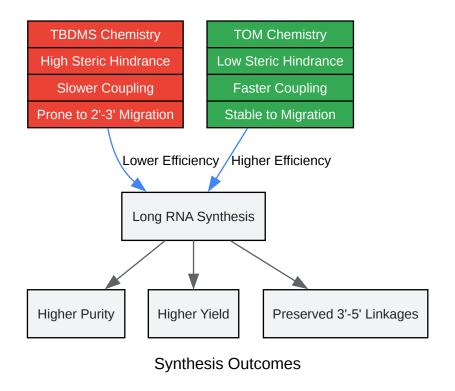


Figure 2: Influence of Protecting Group on Synthesis

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Caption: Influence of protecting group on synthesis outcomes.

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